molecular formula C6H16O4Si B3191339 1-Propanol, 3-(trimethoxysilyl)- CAS No. 53764-54-8

1-Propanol, 3-(trimethoxysilyl)-

Cat. No.: B3191339
CAS No.: 53764-54-8
M. Wt: 180.27 g/mol
InChI Key: YATIYDNBFHEOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This molecule combines the reactivity of siloxane groups (trimethoxysilyl) with the versatility of an alcohol, making it valuable in materials science. It is widely used in polymer hybrids for biomedical applications, such as macroporous scaffolds for bone tissue engineering. Synthesized via reactions with polyhedral oligomeric silsesquioxane (POSS) derivatives, it exhibits excellent microstructural properties, including porosity and mechanical strength, as confirmed by micro-CT and nanoindentation tests .

Properties

CAS No.

53764-54-8

Molecular Formula

C6H16O4Si

Molecular Weight

180.27 g/mol

IUPAC Name

3-trimethoxysilylpropan-1-ol

InChI

InChI=1S/C6H16O4Si/c1-8-11(9-2,10-3)6-4-5-7/h7H,4-6H2,1-3H3

InChI Key

YATIYDNBFHEOFA-UHFFFAOYSA-N

SMILES

CO[Si](CCCO)(OC)OC

Canonical SMILES

CO[Si](CCCO)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The compounds below share the 3-(trimethoxysilyl)propyl backbone but differ in their terminal functional groups, leading to distinct chemical behaviors and applications.

Compound Name Molecular Formula Molecular Weight CAS Number Functional Group Key Applications
1-Propanol, 3-(trimethoxysilyl)- Likely C6H16O4Si ~196.34 (est.) Not explicitly given -OH (Alcohol) Tissue engineering scaffolds
3-(Trimethoxysilyl)-1-propanamine C6H17NO3Si 179.29 13822-56-5 -NH2 (Amine) Surface modification, dental adhesives
1-Propanethiol, 3-(trimethoxysilyl)- C6H16O3SSi 196.34 4420-74-0 -SH (Thiol) Adhesives, sulfur-containing coupling agents
3-(Trimethoxysilyl)propyl acetate C8H18O5Si 222.31 59004-18-1 -OAc (Ester) Protective coatings, controlled hydrolysis
2-Propenoic acid 3-(trimethoxysilyl)propyl ester C10H18O5Si 246.33 (est.) PMN P-93-1235 Methacrylate Chromatography monoliths, polymers
3-(Trimethylsilyl)-1-propanesulfonic acid C6H16O3SSi 196.34 18173-90-5 -SO3H (Sulfonic acid) Acid catalysis, ion exchange
Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (TTPA) C9H24ClNO3Si 265.83 (est.) Not provided Quaternary ammonium Solid-phase extraction, food additive analysis

Research Findings and Industrial Relevance

  • Biomedical Engineering : The parent compound’s scaffold exhibits a pore size of 100–500 μm and compressive strength >50 MPa, suitable for load-bearing bone implants .
  • Chromatography : Methacrylate derivatives achieve baseline separation of ribonuclease A and cytochrome C in <10 minutes, outperforming traditional columns .
  • Food Safety : TTPA-based SPE materials show 96–98% recovery rates for preservatives, rivaling commercial products .

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